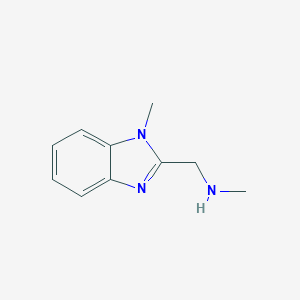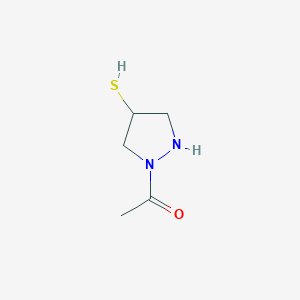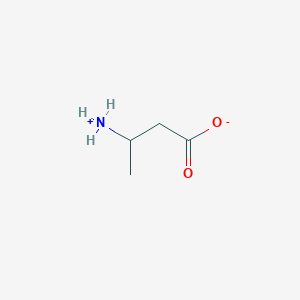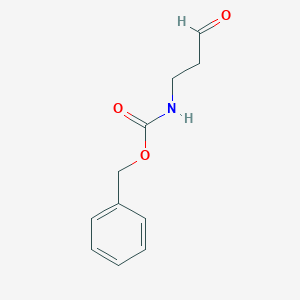
苄基 3-氧代丙基氨基甲酸酯
描述
Benzyl 3-oxopropylcarbamate is an aldolase inhibitor that has been shown to have stereoselective activity . It is a phosphate derivative, which inhibits the enzyme by reversibly binding to the active site and preventing substrate from entering .
Synthesis Analysis
3-[(Benzyloxycarbonyl)amino]propionaldehyde is a commonly used organic synthesis intermediate. It can be used to synthesize various drugs and bioactive molecules, such as amino acid derivatives, peptide drugs, anticancer drugs, etc .Molecular Structure Analysis
The molecular formula of Benzyl 3-oxopropylcarbamate is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Chemical Reactions Analysis
The reaction mechanism of benzyl (3-oxopropyl)carbamate has been studied and found to involve hydrogen bonds with the phosphate group . Benzyl (3-oxopropyl)carbamate is also an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .Physical And Chemical Properties Analysis
Benzyl 3-oxopropylcarbamate has a molecular weight of 207.23 g/mol . It is stored under inert atmosphere, in a freezer, under -20°C .科学研究应用
Dehydrogenase Inhibition
Benzyl 3-oxopropylcarbamate has been identified as an effective dehydrogenase inhibitor. It prevents the oxidation of hydrocarbons in cells by inhibiting the action of dehydrogenase enzymes .
Study of Reaction Mechanisms
The compound has been studied for its reaction mechanism, which involves hydrogen bonds with the phosphate group. This application is crucial in understanding the interactions within biological systems and can aid in the development of new pharmaceuticals .
Analytical Chemistry
In analytical chemistry, particularly in spectroscopy and chromatography, Benzyl 3-oxopropylcarbamate is used for its properties that can be detected and measured. It is involved in methods such as NMR, HPLC, LC-MS, and UPLC .
安全和危害
Benzyl 3-oxopropylcarbamate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用机制
Target of Action
Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, primarily targets aldolase enzymes . Aldolases play a crucial role in glycolysis and gluconeogenesis, where they catalyze the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.
Mode of Action
The compound inhibits aldolase enzymes by reversibly binding to the active site, preventing the substrate from entering . The reaction mechanism involves hydrogen bonds with the phosphate group . Additionally, it is an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .
Pharmacokinetics
Itsmolecular weight is 207.23 g/mol , which suggests it may have good bioavailability due to its relatively small size
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl 3-oxopropylcarbamate. For instance, it should be stored under an inert atmosphere and in a freezer under -20°C to maintain its stability Factors such as pH and temperature can also affect its efficacy.
属性
IUPAC Name |
benzyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOZOQTXKMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439249 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxopropylcarbamate | |
CAS RN |
65564-05-8 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-[(Benzyloxycarbonyl)amino]propionaldehyde in modifying guanosine nucleotides?
A1: 3-[(Benzyloxycarbonyl)amino]propionaldehyde acts as a crucial reagent in the synthesis of N2-modified guanosine nucleotides. [, ] The process involves a two-step reaction:
Q2: What are the advantages of this synthetic approach for generating modified guanosine nucleotides?
A2: The research highlights several advantages of using 3-[(Benzyloxycarbonyl)amino]propionaldehyde for this modification:
- Efficiency: The reaction proceeds with moderate yield and high purity (>99.5%), making it suitable for synthesizing these modified nucleotides. [, ]
- Versatility: The method is applicable to various guanosine nucleotides, including GMP, GDP, GTP, and even N7-methyl-GDP. [, ] This broadens the scope of potential probes that can be generated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


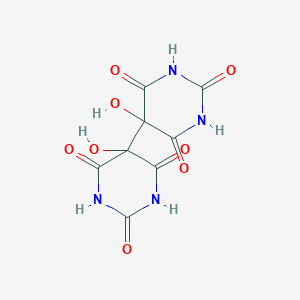
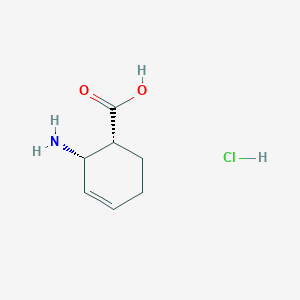
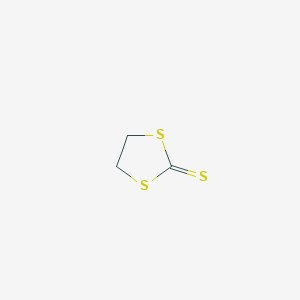
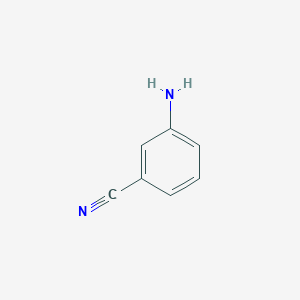
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
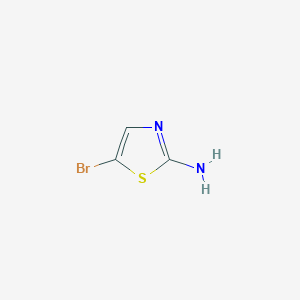
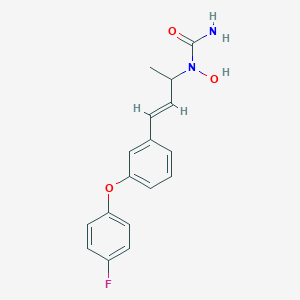

![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
